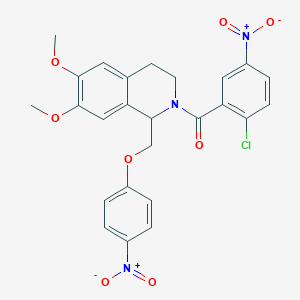
(2-chloro-5-nitrophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chloro-5-nitrophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C25H22ClN3O8 and its molecular weight is 527.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide, with the molecular formula C6H11BF3KO2, is a compound of interest in biological research due to its unique structural features and potential applications in medicinal chemistry. This article delves into its biological activity, including its interactions with biological molecules, mechanisms of action, and relevant case studies.
Overview of the Compound
The compound is characterized by the presence of a trifluoroborate group, which enhances its reactivity and interaction with various biological systems. Its synthesis typically involves the reaction of 4-ethoxy-4-oxobutan-2-yl with potassium trifluoroborate in organic solvents like tetrahydrofuran (THF) under controlled conditions.
The mechanism of action for Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide primarily involves its ability to form stable complexes with biological substrates. This is facilitated by the trifluoroborate group, which can participate in cross-coupling reactions and other catalytic processes. The compound's interactions can lead to modifications in enzyme activity and influence metabolic pathways.
1. Interaction with Biological Molecules
Research indicates that Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide exhibits significant biological activity through its interactions with proteins and nucleic acids. These interactions can modulate various biochemical pathways, making it a candidate for drug development.
2. Potential Applications in Medicine
The compound is being investigated for its potential use in developing boron-containing pharmaceuticals. Its unique structure allows it to serve as a versatile reagent in organic synthesis, particularly for creating carbon-boron bonds that are essential in drug design .
Case Study 1: Enzyme Inhibition
A study explored the inhibitory effects of Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide on specific enzymes involved in metabolic pathways. The results indicated that the compound could inhibit enzyme activity at low concentrations, suggesting potential therapeutic applications in metabolic disorders.
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer properties of this compound against various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells, highlighting its potential as an anticancer agent. The mechanism was associated with the activation of specific signaling pathways that lead to cell death .
Comparative Analysis
To better understand the significance of Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide, a comparison with similar compounds can be beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Potassium Trifluoroborate | Contains only trifluoroborate group | Limited reactivity in biological systems |
| 4-Ethoxy Derivatives | Lacks trifluoroborate group | Reduced versatility compared to our compound |
The presence of both the ethoxy and trifluoroborate groups in Potassium;(4-ethoxy-4-oxobutan-2-yl)-trifluoroboranuide provides it with enhanced reactivity and potential applications that are not present in simpler derivatives.
Propriétés
IUPAC Name |
(2-chloro-5-nitrophenyl)-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O8/c1-35-23-11-15-9-10-27(25(30)20-12-17(29(33)34)5-8-21(20)26)22(19(15)13-24(23)36-2)14-37-18-6-3-16(4-7-18)28(31)32/h3-8,11-13,22H,9-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNLXCJVHYDAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)COC4=CC=C(C=C4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













